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Introduction

Casein hydrolysate, a complex mixture of peptides and amino acids derived from the
enzymatic or acidic hydrolysis of casein, is a widely utilized nitrogen source in culture media for
a variety of cell types, including bacteria, yeast, and mammalian cells. Its rich composition
provides essential nutrients that support robust cell growth, viability, and productivity in
biopharmaceutical and research applications. These application notes provide a
comprehensive overview of the utility of casein hydrolysate, detailed protocols for its use, and
a comparison with other common nitrogen sources.

Principle and Applications

Casein hydrolysate serves as a concentrated source of amino acids and small peptides,
which are readily taken up by cells for protein synthesis and other metabolic processes. Unlike
intact proteins, the hydrolyzed form is more easily utilized by cells, leading to improved growth
kinetics and product yields.

Key Applications:

o Mammalian Cell Culture: A common supplement in serum-free media for the production of
monoclonal antibodies (mAbs) and other recombinant proteins in Chinese Hamster Ovary
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(CHO) and hybridoma cells.[1][2]

o Microbial Fermentation: Used in media for the cultivation of bacteria and yeast for the
production of antibiotics, enzymes, and other metabolites.[3]

e Plant Tissue Culture: Incorporated into media to support the growth and development of
plant cells and tissues.

Quantitative Data Presentation

The selection of a nitrogen source can significantly impact cell culture performance. The
following tables summarize quantitative data from various studies, comparing the effects of
casein hydrolysate with other nitrogen sources on key performance indicators in CHO cell
cultures.

Table 1: Effect of Different Nitrogen Sources on CHO Cell Growth

Peak
Viable
. Concentr Culture
Nitrogen . Cell . . Basal Referenc
ation . Duration Cell Line .
Source /L) Density (days) Medium e
ays
< (x 1016 e
cells/mL)
Casein Proprietary
2 ~4.5 10 CHO DG44 [1]
Peptone SFM
Soy Proprietary
2 ~5.5 10 CHO DG44 [1]
Peptone SFM
Yeast Chemically
1 2.2 3.1 CHO-AMW _ [4]
Extract Defined
Yeast Chemically
4 25 3.1 CHO-AMW ] [4]
Peptone Defined
Control (no ]
Chemically
supplemen 0 15 3.1 CHO-AMW ) [4]
Defined

1}
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Note: The data presented is compiled from different studies and should be used for
comparative purposes with consideration of the varying experimental conditions.

Table 2: Effect of Different Nitrogen Sources on Recombinant Protein Production in CHO Cells

Specific
. Concentr  Final IgG Productiv
Nitrogen . . . . Basal Referenc
ation Titer ity Cell Line .
Source Medium e
(glL) (mglL) (pglcellid
ay)
Casein
Peptone + Not
2 ~140 CHODG44 ProCHO5 [2]
Tryptone Reported
N1
So
Y Not
Peptone 2 ~160 CHO DG44 ProCHO 5 [2]
Reported
A2SC
Yeast
~180% _
Extract + ) Not Chemically
1+4 increase vs CHO-AMW i [4]
Yeast Reported Defined
control
Peptone A
Control (no
Not
supplemen 0 ~80 CHO DG44 ProCHO 5 [2]
Reported

1}

Note: The data presented is compiled from different studies and should be used for
comparative purposes with consideration of the varying experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Basal Serum-Free Medium
for CHO Cells

This protocol describes the preparation of a chemically defined basal medium that can be
supplemented with casein hydrolysate.
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Materials:

DMEM/F12 powder

e RPMI 1640 powder

e Amino acid solutions (Essential and Non-Essential)
e Insulin solution

e Transferrin solution

e Pluronic® F-68

e Sodium Bicarbonate

e 1N HCl and 1N NaOH

o Water for Injection (WFI) quality water

Procedure:

o To approximately 80% of the final volume of WFI water, add the DMEM/F12 and RPMI 1640
powders to create a 2:1:1 ratio of DMEM:F12:RPMI1640. Stir until completely dissolved.

e Add the required volumes of amino acid stock solutions.

e Add Insulin and Transferrin to their final desired concentrations.

e Add Pluronic® F-68 to a final concentration of 0.1%.

e Add Sodium Bicarbonate.

o Adjust the pH to the desired level (e.g., 7.2-7.4) using 1N HCI or 1N NaOH.
» Bring the medium to the final volume with WFI water.

o Sterilize the medium by filtering through a 0.22 um filter.
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e Store the basal medium at 2-8°C.

Protocol 2: Supplementation of Basal Medium with
Casein Hydrolysate

Materials:

o Prepared basal serum-free medium
o Casein hydrolysate powder

o WFI water

Procedure:

o Prepare a stock solution of casein hydrolysate (e.g., 100 g/L) by dissolving the powder in
WEFI water.

« Sterilize the casein hydrolysate stock solution by filtering through a 0.22 pum filter.

o Aseptically add the sterile casein hydrolysate stock solution to the basal serum-free
medium to achieve the desired final concentration (e.g., 2-5 g/L).

e The supplemented medium is now ready for use in cell culture.

Protocol 3: Evaluation of Cell Viability using Trypan Blue
Exclusion Assay

This protocol details the procedure for determining the percentage of viable cells in a culture.
Materials:

e Cell culture sample

e Trypan Blue solution (0.4%)

o Phosphate-buffered saline (PBS)
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e Hemocytometer

e Microscope

e Micropipettes and tips

Procedure:

» Aseptically collect a representative sample of the cell suspension from the culture vessel.
» Dilute the cell suspension with PBS if the cell density is too high for accurate counting.

e Mix an equal volume of the cell suspension with 0.4% Trypan Blue solution (e.g., 50 pL of
cells + 50 pL of Trypan Blue).[5]

 Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 3 minutes as this
can lead to viable cells taking up the dye.[4][5]

o Carefully load the hemocytometer with the cell suspension-Trypan Blue mixture.

» Under a microscope, count the number of viable (unstained) and non-viable (blue-stained)
cells in the four large corner squares of the hemocytometer grid.

o Calculate the percentage of viable cells using the following formula:

o % Viability = (Number of viable cells / Total number of cells) x 100

Protocol 4: Quantification of Monoclonal Antibody
Production by ELISA

This protocol provides a general procedure for quantifying the concentration of a monoclonal
antibody in a cell culture supernatant using a sandwich ELISA.

Materials:
e ELISA plate (96-well)

o Capture antibody (specific to the mAD)
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» Cell culture supernatant samples

» Purified mAb standard

o Detection antibody (conjugated to an enzyme, e.g., HRP)
» Blocking buffer (e.g., PBS with 1% BSA)

e Wash buffer (e.g., PBS with 0.05% Tween-20)

e Substrate solution (e.g., TMB)

e Stop solution (e.g., 2N H2S04)

» Plate reader

Procedure:

o Coating: Coat the wells of the ELISA plate with the capture antibody diluted in a suitable
buffer. Incubate overnight at 4°C.

e Washing: Wash the plate multiple times with wash buffer to remove unbound capture
antibody.

e Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2
hours at room temperature.

o Sample and Standard Incubation: Add diluted cell culture supernatants and a serial dilution
of the purified mAb standard to the wells. Incubate for 2 hours at room temperature.

e Washing: Repeat the washing step.

o Detection Antibody Incubation: Add the enzyme-conjugated detection antibody to each well.
Incubate for 1 hour at room temperature.

e Washing: Repeat the washing step.
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o Substrate Development: Add the substrate solution to each well and incubate in the dark
until a color change is observed.

o Stopping the Reaction: Add the stop solution to each well to stop the color development.

+ Reading: Read the absorbance of each well at the appropriate wavelength using a plate
reader.

e Calculation: Generate a standard curve from the absorbance values of the mAb standards.
Use the standard curve to determine the concentration of the mADb in the cell culture
samples.

Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams illustrate the key signaling pathway influenced by amino acids and a
typical experimental workflow for evaluating different nitrogen sources.
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Caption: Experimental workflow for comparing nitrogen sources.
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Caption: Amino acid sensing via the mTORCL1 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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